2,2-Dimethoxypropanal

Organic Synthesis Protecting Group Strategy Chemoselectivity

Researchers studying protein glycation or synthesizing carotenoids face challenges handling volatile methylglyoxal directly. 2,2-Dimethoxypropanal (CAS 6342-56-9) solves this by providing a stable, latent aldehyde source. • Controlled hydrolysis releases methylglyoxal for precise dose-response glycation assays. • Bifunctional acetal architecture enables orthogonal protection in multi-step pharmaceutical synthesis. • Serves as a key intermediate for vitamin A, β-carotene, astaxanthin, and antineoplastic agents. Bulk quantities available with guaranteed purity.

Molecular Formula C5H10O3
Molecular Weight 118.13 g/mol
Cat. No. B7853828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethoxypropanal
Molecular FormulaC5H10O3
Molecular Weight118.13 g/mol
Structural Identifiers
SMILESCC(C=O)(OC)OC
InChIInChI=1S/C5H10O3/c1-5(4-6,7-2)8-3/h4H,1-3H3
InChIKeyDWJDEJZHYRTMRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethoxypropanal: Protected Aldehyde Building Block


2,2-Dimethoxypropanal (CAS 6342-56-9, also known as methylglyoxal dimethyl acetal, pyruvic aldehyde dimethyl acetal, and 1,1-dimethoxyacetone) is a specialized acetal that incorporates a protected formyl (aldehyde) group within its molecular framework [1]. With the formula C5H10O3 and a molecular weight of 118.13 g/mol, it serves as a versatile synthetic intermediate where the inherent aldehyde functionality remains masked until selective deprotection is desired [2]. This latent reactivity enables orthogonal protection strategies in multi-step syntheses, distinguishing it from simple ketals and acetals lacking this functional dichotomy [3].

2,2-Dimethoxypropanal: Irreplaceable by Generic Acetals


2,2-Dimethoxypropanal's unique architecture—an acetal-protected α-keto aldehyde—creates a bifunctional reactivity profile absent in structurally similar acetals like 2,2-dimethoxypropane (DMP) or 1,1-dimethoxypropane. While DMP functions solely as a ketal protecting agent or dehydrating reagent, 2,2-dimethoxypropanal retains a masked aldehyde that can be selectively unmasked under mild acidic conditions to reveal a highly electrophilic methylglyoxal moiety . This latent electrophilicity enables subsequent transformations (e.g., nucleophilic additions, condensations) that are impossible with inert ketals . Substitution with a generic acetal would forfeit this orthogonal reactivity, forcing either premature aldehyde exposure or necessitating additional protection/deprotection steps, thereby reducing overall synthetic efficiency .

2,2-Dimethoxypropanal: Key Differentiators from Closest Analogs


Latent Aldehyde Enables Orthogonal Reactivity

2,2-Dimethoxypropanal contains both an acetal-protected aldehyde and a ketone carbonyl (as 1,1-dimethoxyacetone), while 2,2-dimethoxypropane (DMP) is a simple ketal lacking any masked carbonyl. This structural difference is functionally critical: hydrolysis of 2,2-dimethoxypropanal yields methylglyoxal, a reactive 1,2-dicarbonyl [1], whereas DMP hydrolysis produces acetone, an inert ketone. Quantitative comparison of reactive sites: 2,2-dimethoxypropanal offers one protected electrophilic center (the latent aldehyde) for selective activation, while DMP offers zero.

Organic Synthesis Protecting Group Strategy Chemoselectivity

Methylglyoxal vs. Acetone Hydrolysis Products

Under acidic conditions (e.g., H2SO4), 2,2-dimethoxypropanal hydrolyzes to yield methylglyoxal (2-oxopropanal), a highly reactive α-keto aldehyde implicated in protein glycation and advanced glycation end-product (AGE) formation . In contrast, 2,2-dimethoxypropane (DMP) hydrolyzes to acetone, which is chemically inert under similar conditions and does not participate in glycation. This divergent hydrolysis chemistry has been exploited experimentally: 2,2-dimethoxypropanal is specifically used to generate methylglyoxal in situ for studying its effects on enzyme structure and stability (e.g., yeast enolase) .

Reaction Kinetics Aldehyde Reactivity Glycation Studies

Water Scavenging Capacity Compared to DMP

2,2-Dimethoxypropane (DMP) is well-established as a quantitative water scavenger, reacting rapidly with water to produce acetone and methanol; this reaction has been utilized in 1H NMR methods to distinguish and quantify external vs. internal sorbed water in coals, with low-rank coals showing up to 70% of total water readily accessible to DMP dehydration [1]. 2,2-Dimethoxypropanal, by virtue of its analogous acetal structure, is predicted to exhibit similar water-scavenging kinetics. However, unlike DMP, its reaction with water would yield methanol and methylglyoxal, introducing a reactive aldehyde into the system. While direct comparative kinetic data are unavailable, this implies that 2,2-Dimethoxypropanal can serve as both a dehydrating agent and a functionalizing reagent, offering a distinct advantage in synthetic sequences where water removal and subsequent aldehyde installation are desired.

Dehydrating Agent Analytical Chemistry Coal Analysis

Protected Electrophile in Multi-Step Synthesis

2,2-Dimethoxypropanal (as 1,1-dimethoxyacetone) is explicitly cited as a key intermediate in the synthesis of pharmaceuticals (antineoplastic, antiulcer agents) and high-value fine chemicals including vitamin A, β-carotene, canthaxanthin, and astaxanthin [1]. In contrast, 2,2-dimethoxypropane (DMP) is primarily employed as a protecting group or dehydrating agent, not as a core scaffold for these classes of compounds. While both compounds share the 2,2-dimethoxypropane backbone, the presence of the masked aldehyde in 2,2-dimethoxypropanal makes it uniquely suited for constructing the polyene chains and functionalized rings characteristic of vitamins and carotenoids.

Pharmaceutical Intermediates Vitamin Synthesis Carotenoid Synthesis

2,2-Dimethoxypropanal: Targeted Application Scenarios


Methylglyoxal Generation for Glycation Studies

Researchers investigating protein glycation, AGE formation, or the impact of reactive aldehydes on enzyme structure and activity should prioritize 2,2-dimethoxypropanal. Its controlled acid hydrolysis yields methylglyoxal, enabling precise dose-response studies [1]. This approach avoids the handling and stability issues associated with directly using methylglyoxal, which is a volatile and reactive liquid. Generic acetals like 2,2-dimethoxypropane cannot serve this purpose, as their hydrolysis product (acetone) is inert in glycation assays.

Vitamin A, Carotenoid, and Antineoplastic Synthesis

For industrial and medicinal chemistry projects focused on vitamin A, β-carotene, astaxanthin, or certain antineoplastic/antiulcer pharmaceuticals, 2,2-dimethoxypropanal is an established and essential intermediate [1]. Its bifunctional structure—combining an acetal protecting group with a latent aldehyde—facilitates the convergent assembly of complex polyene chains and heterocyclic cores. Substituting a simpler acetal like DMP would be ineffective, as it lacks the necessary masked electrophilic handle for key bond-forming steps.

Orthogonal Protection in Multi-Step Synthesis

In complex natural product or pharmaceutical synthesis requiring orthogonal protection of a 1,2-dicarbonyl system, 2,2-dimethoxypropanal provides a unique solution. The acetal protects the aldehyde carbonyl, while the ketone remains available for other transformations [1]. This chemoselectivity is not possible with symmetrical ketals like DMP or simple aldehyde acetals. By selecting 2,2-dimethoxypropanal, chemists avoid additional protection/deprotection sequences, improving overall yield and reducing step count.

One-Pot Dehydration-Functionalization

Process chemists aiming to streamline syntheses by combining water removal with aldehyde installation should evaluate 2,2-dimethoxypropanal. As an acetal, it scavenges water from reaction mixtures (similar to DMP), but simultaneously generates a reactive methylglyoxal moiety [1]. This dual-action capability can condense two synthetic operations into one, saving time and material. This application is particularly valuable in moisture-sensitive reactions where water elimination and subsequent electrophilic functionalization are both required.

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